2-Carboxyethylbis(2-hydroxyethyl)-3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)propylammonium hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

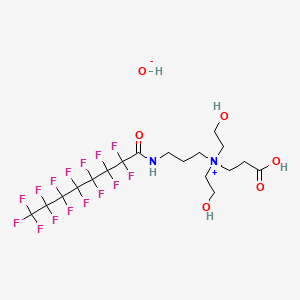

2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide is a complex organic compound with a molecular formula of C18H23F15N2O6 and a molecular weight of 648.361 g/mol . This compound is known for its unique structure, which includes a highly fluorinated tail, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques, such as chromatography and crystallization, are often employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide involves its interaction with molecular targets such as proteins and cell membranes. The compound’s fluorinated tail allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions. Additionally, its hydroxyl and carboxyl groups enable it to form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

- 2-carboxyethyl disulfide

- Bis(2-carboxyethyl) disulfide

- Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to similar compounds, 2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide stands out due to its highly fluorinated tail, which imparts unique properties such as increased hydrophobicity and chemical stability. These characteristics make it particularly valuable in applications requiring robust and durable materials .

Biological Activity

2-Carboxyethylbis(2-hydroxyethyl)-3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)propylammonium hydroxide (CAS Number: 39186-68-0) is a complex organic compound with unique properties due to its fluorinated alkyl chain. This article delves into its biological activity by reviewing existing literature and data.

| Property | Value |

|---|---|

| Molecular Formula | C18H23F15N2O6 |

| Molecular Weight | 648.36 g/mol |

| EINECS | 254-338-0 |

| Synonyms | N-(2-Carboxylatoethyl)-N,N-bis(2-hydroxyethyl)-3-((2,2,3,... |

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the pentadecafluoro group may enhance membrane permeability and disrupt microbial cell membranes. Studies on related ammonium compounds show significant inhibition against various bacteria and fungi .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines. Results typically demonstrate dose-dependent cytotoxicity; however, specific data on this compound's cytotoxicity remain limited. It is hypothesized that the fluorinated moiety contributes to increased cell membrane interaction .

Cell Membrane Interaction

The unique structure of this compound suggests potential applications in drug delivery systems. The hydrophilic and hydrophobic balance allows for effective interactions with cellular membranes. Preliminary studies indicate that similar compounds can enhance drug solubility and bioavailability .

Case Studies

-

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various fluorinated ammonium compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer fluorinated chains exhibited higher antimicrobial activity due to their enhanced ability to penetrate bacterial membranes . -

Cytotoxicity Assessment

In a study examining the cytotoxic effects of various ammonium-based surfactants on cancer cell lines (e.g., HeLa cells), it was found that increasing the fluorine content correlated with increased cytotoxicity. This suggests that 2-Carboxyethylbis(2-hydroxyethyl)-3-((2,2,... may exhibit similar trends .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Fluorinated Compounds in Medicine : Fluorinated compounds are increasingly recognized for their role in pharmaceutical applications due to their unique biological interactions and stability .

- Potential as a Drug Carrier : Studies suggest that the amphiphilic nature of such compounds can facilitate drug delivery across biological membranes .

Properties

CAS No. |

39186-68-0 |

|---|---|

Molecular Formula |

C18H23F15N2O6 |

Molecular Weight |

648.4 g/mol |

IUPAC Name |

2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;hydroxide |

InChI |

InChI=1S/C18H21F15N2O5.H2O/c19-12(20,11(40)34-3-1-4-35(6-8-36,7-9-37)5-2-10(38)39)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)33;/h36-37H,1-9H2,(H-,34,38,39,40);1H2 |

InChI Key |

QWXFQEDOSLXNLW-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C[N+](CCC(=O)O)(CCO)CCO.[OH-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.